molecular formula C25H24BrN3O4S B433710 [2-bromo-6-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate CAS No. 353462-39-2

[2-bromo-6-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate

Cat. No.: B433710
CAS No.: 353462-39-2
M. Wt: 542.4g/mol
InChI Key: MLGRNVFVKOPRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a methoxy group, and a pyrido-thieno-pyrimidine moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzoate typically involves multiple steps, including the formation of the core pyrido-thieno-pyrimidine structure, followed by the introduction of the bromine and methoxy groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-Bromo-6-methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

353462-39-2

Molecular Formula

C25H24BrN3O4S

Molecular Weight

542.4g/mol

IUPAC Name

[2-bromo-6-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate

InChI

InChI=1S/C25H24BrN3O4S/c1-13-4-6-14(7-5-13)25(31)33-21-17(26)10-15(11-18(21)32-3)22-27-23(30)20-16-8-9-29(2)12-19(16)34-24(20)28-22/h4-7,10-11,22,28H,8-9,12H2,1-3H3,(H,27,30)

InChI Key

MLGRNVFVKOPRMP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C3NC4=C(C5=C(S4)CN(CC5)C)C(=O)N3)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C3NC4=C(C5=C(S4)CN(CC5)C)C(=O)N3)OC

Origin of Product

United States

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